N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-3-methylbenzamide
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Overview
Description
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-3-methylbenzamide is a complex organic compound that features a thiazolidine ring, a phenyl group, and a benzamide moiety
Mechanism of Action
Target of Action
The primary targets of the compound “N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-3-methylbenzamide” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar molecular motifs
Mode of Action
Based on its structural features, it may interact with its targets through covalent or non-covalent bonds, leading to changes in the target’s function . The presence of the 2,4-dioxo-1,3-thiazolidin-3-yl group could potentially enable interactions with biological targets via hydrogen bonding or dipole-dipole interactions .
Biochemical Pathways
Given the compound’s structure, it might be involved in pathways related to thiazolidine metabolism or pathways where similar structures play a role
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structure, it may have potential antimicrobial activity . More research is needed to confirm this and to understand the broader effects of this compound at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions might affect the compound’s stability or its interactions with its targets. The presence of other molecules could either facilitate or hinder its access to its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-3-methylbenzamide typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.
Acetylation: The thiazolidine derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with Phenyl Group: The acetylated thiazolidine is coupled with a phenyl derivative through a nucleophilic substitution reaction.
Formation of Benzamide: Finally, the compound is reacted with 3-methylbenzoic acid to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of reusable catalysts can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and benzamide groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl and benzamide derivatives.
Scientific Research Applications
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.
Benzamides: Compounds like metoclopramide, which is used as an antiemetic.
Uniqueness
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-3-methylbenzamide is unique due to its combined structural features of thiazolidine, phenyl, and benzamide groups. This combination can result in distinct biological activities and chemical properties that are not observed in simpler analogs .
Properties
IUPAC Name |
N-[4-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-12-3-2-4-14(9-12)18(24)20-15-7-5-13(6-8-15)16(22)10-21-17(23)11-26-19(21)25/h2-9H,10-11H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHAZKDJUNMSOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)CN3C(=O)CSC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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